3-methyl-N-(2-phenylethyl)cyclopentan-1-amine

Description

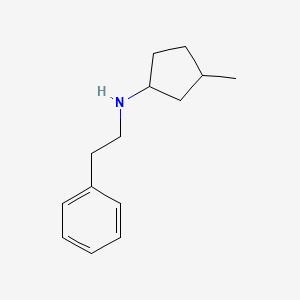

3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine is a cyclopentane-derived amine featuring a methyl group at the 3-position and a 2-phenylethyl substituent on the nitrogen atom.

The synthesis of related compounds involves diastereoselective methylation and reductive dehydroxylation, as seen in the preparation of (R)-3-methyl-N-(2-phenylethyl)pyrrolidine (96% yield, 84.7% enantiomeric excess) . These methods suggest efficient pathways for synthesizing enantiopure amines, which could be adapted for the target compound.

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-methyl-N-(2-phenylethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C14H21N/c1-12-7-8-14(11-12)15-10-9-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3 |

InChI Key |

JAJCZHACHUEKRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone, which is reacted with methylmagnesium bromide to form 3-methylcyclopentanol.

Formation of Intermediate: The intermediate 3-methylcyclopentanol is then converted to 3-methylcyclopentanone through oxidation using reagents such as pyridinium chlorochromate (PCC).

Amine Introduction: The final step involves the reductive amination of 3-methylcyclopentanone with 2-phenylethylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, secondary amines

Substitution: Various substituted amines

Scientific Research Applications

3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs of 3-methyl-N-(2-phenylethyl)cyclopentan-1-amine, focusing on substituent diversity and properties:

*Calculated based on molecular formula C₁₄H₂₁N.

Key Observations:

Substituent Impact on Bioactivity: The 2-phenylethyl group is associated with QS inhibition in amide derivatives (e.g., N-(2-phenylethyl)-isobutyramide) . This suggests that the phenylethyl moiety in this compound may confer similar bioactivity, though experimental validation is needed.

Synthesis Efficiency :

- The pyrrolidine analog, (R)-3-methyl-N-(2-phenylethyl)pyrrolidine, was synthesized in 96% yield via diastereoselective methylation and reductive dehydroxylation . Similar methods may apply to the cyclopentan-1-amine derivative, though steric effects from the cyclopentane ring could alter reaction kinetics.

Physical and Chemical Properties: Cyclopentan-1-amine derivatives generally exhibit moderate molecular weights (~200–260 g/mol), influencing solubility and bioavailability. For example, 3-methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine has a molecular weight of 212.33 g/mol . The absence of heteroatoms in the cyclopentane ring (vs.

Functional Comparisons

- QS Inhibition : N-(2-phenylethyl)-isobutyramide and 3-methyl-N-(2-phenylethyl)-butyramide from Halobacillus salinus inhibit violacein production in Chromobacterium violaceum, highlighting the role of the phenylethyl group in disrupting bacterial communication .

- Synthetic Utility : 2,2-Diphenylethan-1-amine, a related aromatic amine, is widely used as a building block for pharmaceuticals and polymers . This underscores the versatility of phenylethylamine derivatives in organic synthesis.

Biological Activity

3-Methyl-N-(2-phenylethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C₁₄H₂₁N and a molecular weight of approximately 203.33 g/mol. Its unique structure, featuring a cyclopentane ring substituted with a methyl group and an N-(2-phenylethyl) side chain, positions it as a significant candidate in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₂₁N

- Molecular Weight : 203.33 g/mol

This structure contributes to its reactivity and biological activity. The presence of the cyclopentane ring allows for various modifications that can enhance its pharmacological properties.

Research indicates that this compound interacts with several biological targets, primarily through receptor binding. Key mechanisms include:

- Receptor Binding Affinity : Studies have shown that the compound exhibits binding affinities to various receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes, which is critical for therapeutic applications.

Pharmacological Effects

The biological activity of this compound has been explored in various contexts, particularly its potential therapeutic effects:

- Neuropharmacology : The compound shows promise in modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Detailed Research Findings

- Binding Affinity Studies : Research has quantified the binding affinities of various derivatives of similar compounds, establishing a baseline for understanding how modifications impact activity.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound, revealing important data on absorption, distribution, metabolism, and excretion (ADME).

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-N-(1-phenylethyl)cyclopentan-1-amine | Similar cyclopentane structure; different side chain | Different stereochemistry may affect biological activity |

| N,N-Diethyl-m-toluamide | Contains an aromatic ring and two ethyl groups | Known for its use as an insect repellent |

| 1-(1-Methylpropyl)-4-methylpiperidine | Piperidine ring instead of cyclopentane | Exhibits distinct pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.